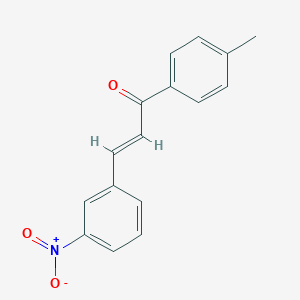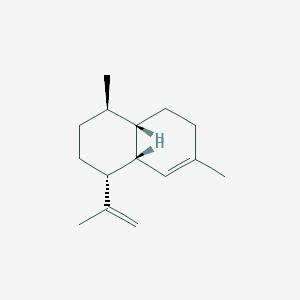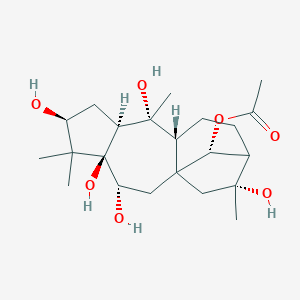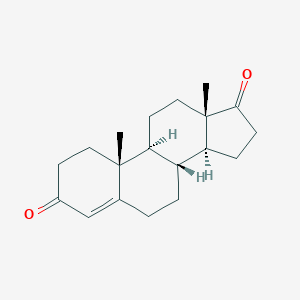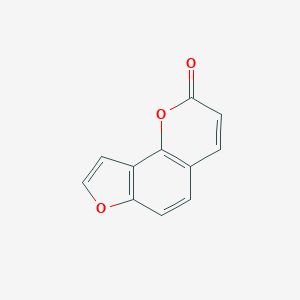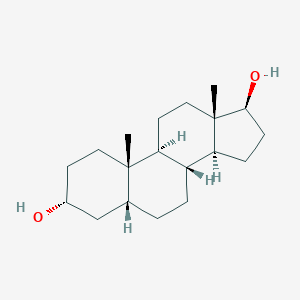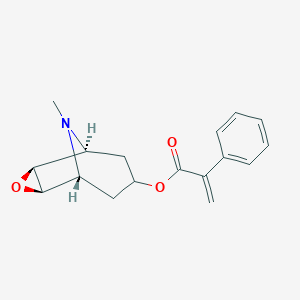
Atractylon
Overview
Description
Atractylon is a main active component of Atractylodis Rhizoma that exhibits antibacterial, antiviral, anti‑inflammatory, anti‑allergic, anticancer, gastroprotective and neuroprotective activities . It inhibits proliferation, induces apoptosis and blocks invasion in various hepatic cancer cell lines .
Synthesis Analysis
The hydrogen at carbon 7 in Atractylenolide I (ATL I) exhibits high reactivity and can be readily replaced by a hydroxyl group, generating Atractylenolide III (ATL III) .Molecular Structure Analysis
Atractylenolides are members of a class of lactone compounds with remarkable pharmacological activity isolated from Atractylodes macrocephala Koidz, including atractylenolide-I, atractylenolide-II, and atractylenolide-III .Chemical Reactions Analysis
In the Atractylodes lancea plant, six chemical markers were found to positively correlate with both atractylodin and atractylon in the surface layer, while significant negative correlations were found for these markers with hinesol and β-eudesmol .Physical And Chemical Properties Analysis
Atractylon is a water-soluble extract of Cimicifuga foetida . The color of Atractylodes macrocephala rhizoma deepens after storage for 10 days, the water content and chemical composition increase, and some unknown components are detected .Scientific Research Applications
Antiviral Activities
- Antiviral Efficacy: Atractylon, derived from Atractylodis Rhizoma, demonstrates significant antiviral activities. It has been found effective in attenuating influenza A virus-induced pulmonary injury and modifying immune responses in infected mice (Cheng et al., 2016).
Cytotoxic Activity
- Leukemia Cell Lines: Atractylon shows cytotoxic effects on human leukemia cell lines, inducing apoptosis and inhibiting cell growth. It's notably effective against HL-60 and P-388 cell lines, with a distinct antiproliferative effect (Wang et al., 2002).
Molecular Mechanisms in Cancer
- Hepatic Cancer Cell Inhibition: Atractylon can inhibit the invasion and migration of hepatic cancer cells. It regulates specific long non-coding RNAs, potentially serving as a target for hepatic carcinoma treatment (Cheng et al., 2022).
- Apoptosis and Metastasis in Hepatic Cancer: Atractylon induces apoptosis in hepatic cancer cells, affects mitochondrial pathways, and inhibits cancer cell migration and invasion, showing significant in vivo growth inhibition (Cheng et al., 2019).
Intestinal and Glioblastoma Cancer
- Intestinal Cancer Cell Effects: Atractylon inhibits the proliferation and promotes apoptosis in intestinal cancer cells through the PI3K/AKT/mTOR signaling pathway (Mao et al., 2022).
- Glioblastoma Tumorigenesis: Atractylon shows potential in inhibiting glioblastoma in vitro and in vivo, primarily by up-regulating SIRT3, a tumor suppressor (Sun et al., 2022).
Neuroprotective and Anti-inflammatory Effects
- Cognitive Dysfunction in Sleep-Disordered Breathing: Atractylon may prevent cognitive dysfunction caused by sleep-disordered breathing, through suppression of chronic intermittent hypoxia-induced microglial activation (Lin et al., 2020).
- Mast Cell-Mediated Allergic Reactions: Atractylone, a constituent of Atractylon, inhibits mast cell degranulation and reduces allergic reactions, suggesting potential in treating mast cell-mediated allergies (Han et al., 2016).
Mechanism of Action
Target of Action
Atractylon, a bioactive compound found in Atractylodes macrocephala, a traditional Chinese medicine, has been shown to interact with several targets. The primary targets include pro-inflammatory interleukins such as IL-1β, TNF-α, and IL-6 . These targets play a crucial role in the body’s immune response, particularly in inflammation and infection.
Mode of Action
Atractylon interacts with its targets primarily by inhibiting their expression. For instance, it has been demonstrated that Atractylon can decrease the levels of tumor necrosis factor (TNF)-α and reactive oxygen species (ROS) and increase the expression of adhesion proteins such as claudin, ZO-1, and occludin . This interaction results in changes in the cellular environment, leading to various downstream effects.
Biochemical Pathways
Atractylon influences several biochemical pathways. The anti-cancer activity of Atractylon can be attributed to its influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of Atractylon . These pathways play a significant role in cellular processes such as inflammation, cell growth, and apoptosis.
Pharmacokinetics
Atractylon exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. Atractylon is rapidly absorbed but slowly metabolized . This means that it can quickly enter the bloodstream after administration but remains in the body for a longer period due to its slow metabolism. This could potentially enhance its therapeutic effects.
Result of Action
The molecular and cellular effects of Atractylon’s action are diverse. It can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis . These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .
Action Environment
The action of Atractylon can be influenced by environmental factors. For instance, the concentration of Atractylon can affect its efficacy. Atractylon at an appropriate concentration can inhibit the proliferation and promote the apoptosis of intestinal cancer cells . Due to the inhibitory effects of atractylon on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylon with other drugs .
Future Directions
Atractylenolides may emerge as clinically relevant multi-organ protective agents in the future . Atractylenolide I and III demonstrate potent anti-inflammatory and organ-protective properties, whereas the effects of atractylenolide II are infrequently reported . This suggests a need for further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of atractylenolides .
properties
IUPAC Name |
(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPSVDGIQAOBAD-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1CC3C(=C)CCCC3(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220170 | |
| Record name | Atractylon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6989-21-5 | |
| Record name | Atractylon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atractylon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for Atractylon?
A1: Atractylon possesses the molecular formula C15H20O, with a molecular weight of 216.32 g/mol. Spectroscopically, it exhibits characteristic peaks in infrared (IR) spectra that distinguish it from related compounds. []
Q2: What is the structure of Atractylon?
A2: Atractylon features a unique bicyclic structure with a furan ring, as elucidated by Yosioka and colleagues. [] The presence of this furan ring is crucial for its biological activity. []
Q3: How does Atractylon exert its anti-cancer effects?
A3: Research indicates that Atractylon can inhibit the proliferation of various cancer cell lines, including hepatic, intestinal, and glioblastoma cells. [, , ] This effect is linked to cell cycle arrest, induction of apoptosis, and suppression of metastasis. [, , ] Specifically, Atractylon has been shown to increase ROS levels, reduce mitochondrial membrane potential, and modulate the expression of Bcl-2 family proteins, leading to apoptosis via the mitochondrial pathway. []
Q4: What is the role of SIRT3 in mediating Atractylon's anti-tumorigenic effects?
A4: Studies have demonstrated that Atractylon can upregulate the expression of SIRT3, a tumor suppressor protein. [] Inhibiting SIRT3 using a selective inhibitor partially reversed the anti-proliferative and anti-migratory effects of Atractylon on glioblastoma cells, suggesting SIRT3 plays a crucial role in mediating these effects. []
Q5: Does Atractylon affect the PI3K/AKT/mTOR signaling pathway?
A5: Yes, research on intestinal cancer cells revealed that Atractylon significantly suppressed the PI3K/AKT/mTOR signaling pathway, contributing to its inhibitory effects on cell proliferation and promotion of apoptosis. []
Q6: How does Atractylon impact inflammatory processes?
A6: Atractylon exhibits potent anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines like NO, TNF-α, and IL-6, while increasing the levels of anti-inflammatory cytokines like IL-10 and IFN-β. [, , ]
Q7: Can Atractylon alleviate sleep-disordered breathing (SDB)-induced cognitive dysfunction?
A7: Research using a chronic intermittent hypoxia (CIH) model, mimicking SDB, showed that Atractylon treatment improved cognitive function and reduced inflammation in the hippocampus by modulating microglial activation and promoting SIRT3 expression. []
Q8: What are the potential therapeutic applications of Atractylon?
A8: The diverse biological activities of Atractylon suggest its potential in various therapeutic areas, including:
- Cancer: As an anti-cancer agent for hepatic, intestinal, and glioblastoma cancers. [, , ]
- Inflammatory diseases: As an anti-inflammatory agent for conditions characterized by excessive inflammation. [, , ]
- Neurological disorders: As a neuroprotective agent for conditions like SDB-induced cognitive dysfunction. []
Q9: What is the potential of Atractylon as an antiviral agent?
A9: In vitro and in vivo studies demonstrated that Atractylon possesses antiviral activity against influenza A virus (IAV), attenuating IAV-induced lung injury potentially through modulation of the TLR7 signaling pathway. []
Q10: Can Atractylon be used as a house dust mite control agent?
A10: Atractylon exhibits acaricidal activity against house dust mite species. It demonstrates toxicity in both fabric-circle residual contact and vapor-phase bioassays, suggesting its potential as a fumigant. []
Q11: How does processing affect the stability and biological activity of Atractylon?
A11: Studies indicate that traditional processing methods, such as stir-frying, can alter the chemical composition and biological activity of Atractylon. Specifically, processing can lead to the degradation of Atractylon into other compounds like Atractylenolide II and III. [, ]
Q12: How does the choice of excipient impact the stability of formulations containing Atractylon?
A12: Research highlights the importance of careful excipient selection when formulating with Atractylon. Certain excipients like lactose and Emcompressa showed potential interactions with Atractylon and other active components, potentially impacting the stability of the final product. []
Q13: What analytical techniques are commonly employed for the characterization and quantification of Atractylon?
A13: Various analytical methods have been developed and validated for the analysis of Atractylon, including:
- Gas chromatography-mass spectrometry (GC-MS): For identifying and quantifying Atractylon and other volatile components in essential oils. [, , , , ]
- High-performance liquid chromatography (HPLC): For separating, identifying, and quantifying Atractylon and related compounds in plant extracts and formulations. [, , , , ]
- Microbore liquid chromatography (microbore LC): Offers a more sensitive and efficient alternative to conventional HPLC for analyzing Atractylon and related compounds. []
- Quantitative analysis of multi-components with a single marker (QAMS): This technique utilizes the relative correction factor (RCF) of Atractylon relative to a single marker compound (e.g., β-eudesmol) for simultaneous determination of multiple sesquiterpenoids in Atractylodes rhizome using GC. []
Q14: How does geographic origin influence the chemical profile of Atractylon-containing essential oils?
A14: Research utilizing GC-MS and chemometric analysis revealed significant variations in the chemical profiles of Atractylon-containing essential oils obtained from different geographical locations. This variation allows for the identification of distinct chemotypes and geographical origin authentication. [, ]
Q15: What are the knowledge gaps and future research directions for Atractylon?
A15: Despite promising research, there are several areas warranting further investigation:
- Detailed structure-activity relationship (SAR) studies: To optimize the biological activity and therapeutic potential of Atractylon derivatives. []
- Comprehensive in vivo studies: To fully elucidate the pharmacokinetics, pharmacodynamics, and safety profile of Atractylon. []
- Clinical trials: To evaluate the efficacy and safety of Atractylon in humans for specific therapeutic indications. []
- Formulation optimization: To improve the stability, solubility, and bioavailability of Atractylon for enhanced therapeutic applications. []
- Investigation of resistance mechanisms: Understanding potential resistance mechanisms and strategies to overcome them. []
- Assessment of environmental impact: Evaluating the ecotoxicological effects and developing sustainable practices for Atractylon production and use. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



